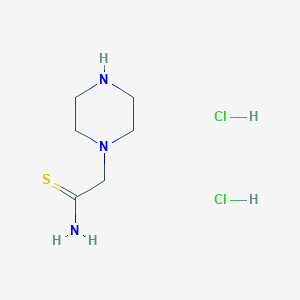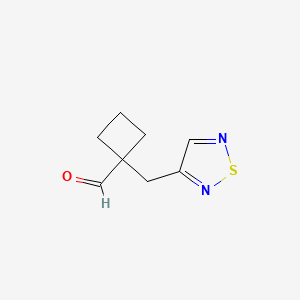
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C₈H₁₀N₂OS. It is characterized by the presence of a thiadiazole ring attached to a cyclobutane ring, with an aldehyde functional group.
Preparation Methods
The synthesis of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with thiadiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclobutanone, followed by the addition of a thiadiazole derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The thiadiazole ring plays a crucial role in this interaction due to its ability to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
1,2,4-Thiadiazole: Used in the synthesis of various agrochemicals and pharmaceuticals.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and antiviral properties.
The uniqueness of this compound lies in its combination of the cyclobutane ring and the thiadiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(1,2,5-thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS/c11-6-8(2-1-3-8)4-7-5-9-12-10-7/h5-6H,1-4H2 |
InChI Key |
WLWWHNVVMGWIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=NSN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


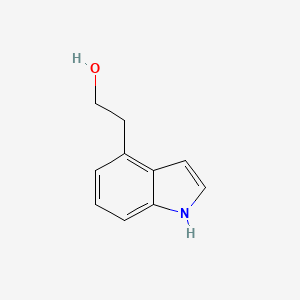
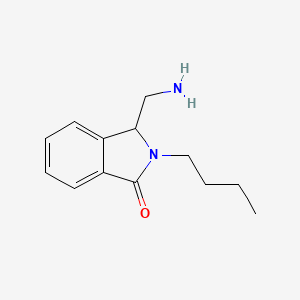
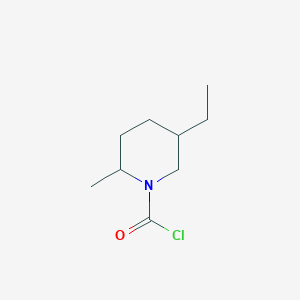
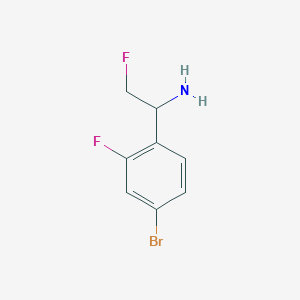
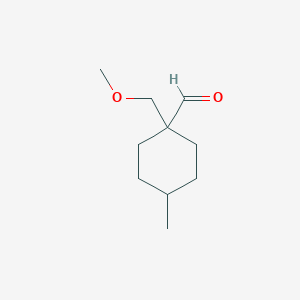
![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13257373.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine](/img/structure/B13257379.png)


![8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13257393.png)
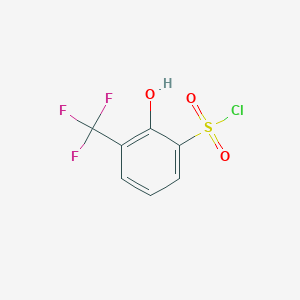
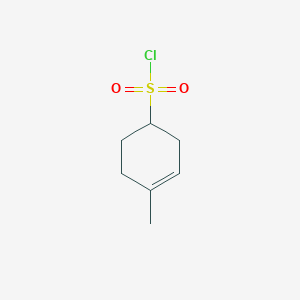
![4-[(2-Methylpentan-3-yl)amino]benzonitrile](/img/structure/B13257404.png)
